

Biological Activity of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile Analogs

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Compound of Interest

Compound Name: 3-Bromo-5-chloropyrazine-2-carbonitrile

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A key study in the development of CHK1 inhibitors focused on a series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles. The inhibitory activities of these compounds were evaluated against the CHK1 enzyme, with the results summarized in the table below. The data highlights how modifications at the 3- and 5-positions of the pyrazine-2-carbonitrile core influence their potency.

Compound Number	R Group (Substitution at position 3)	Ar Group (Substitution at position 5)	CHK1 IC ₅₀ (nM)
5a	(R)-1-(dimethylamino)propyl n-2-yloxy	4-methylaminopyridin-2-yl	11
5b	(R)-1-(dimethylamino)propyl n-2-yloxy	4-methoxypyridin-2-yl	13
5c	(R)-1-(dimethylamino)propyl n-2-yloxy	5-fluoro-4-methylaminopyridin-2-yl	2.3
5d	(R)-1-(dimethylamino)propyl n-2-yloxy	5-chloro-4-methylaminopyridin-2-yl	2.1
5e	(R)-1-(dimethylamino)propyl n-2-yloxy	5-bromo-4-methylaminopyridin-2-yl	1.7
5f	(R)-1-(dimethylamino)propyl n-2-yloxy	5-cyano-4-methylaminopyridin-2-yl	1.3
5g	(R)-1-(dimethylamino)propyl n-2-yloxy	4-methylamino-5-methylpyridin-2-yl	4.6
5h	(R)-1-(dimethylamino)propyl n-2-yloxy	4-methylamino-5-trifluoromethylpyridin-2-yl	1.1
5i	(S)-1-(dimethylamino)propyl n-2-yloxy	5-chloro-4-methylaminopyridin-2-yl	14
5j	2-(dimethylamino)ethox	5-chloro-4-methylaminopyridin-2-	12

	y	yl	
5k	3-(dimethylamino)propoxy	5-chloro-4-methylaminopyridin-2-yl	18

Structure-Activity Relationship (SAR) Analysis

The data reveals several key trends in the structure-activity relationship of these pyrazine-2-carbonitrile analogs as CHK1 inhibitors:

- **Substitution on the Pyridinyl Ring at C5:** Introduction of small electron-withdrawing groups at the 5-position of the pyridinyl ring at C5 of the pyrazine core generally leads to increased potency. For instance, analogs with chloro (5d), bromo (5e), cyano (5f), and trifluoromethyl (5h) substituents exhibit lower IC₅₀ values compared to the unsubstituted analog (5a).
- **Stereochemistry of the Alkoxyamino Side Chain at C3:** The stereochemistry of the chiral center in the alkoxyamino side chain at the C3 position has a notable impact on activity. The (R)-enantiomer (5d, IC₅₀ = 2.1 nM) is significantly more potent than the (S)-enantiomer (5i, IC₅₀ = 14 nM).
- **Length of the Alkoxyamino Side Chain at C3:** The length and structure of the alkoxyamino side chain also influence inhibitory activity. The (R)-1-(dimethylamino)propan-2-yloxy group (as in 5d) appears to be optimal among the tested variations, showing higher potency than the shorter 2-(dimethylamino)ethoxy (5j) and the longer 3-(dimethylamino)propoxy (5k) chains.

Experimental Protocols

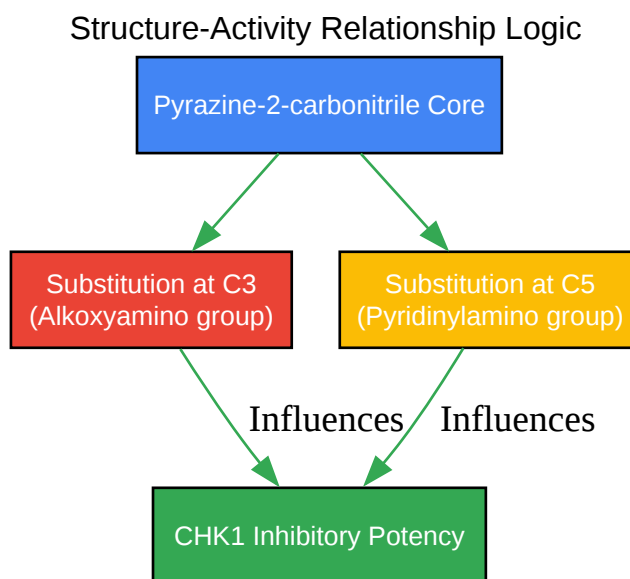
CHK1 Inhibition Assay:

The enzymatic activity of CHK1 was determined using a Caliper microfluidic assay.^[1] The assay measures the phosphorylation of a substrate peptide by the CHK1 enzyme. The reaction mixture contained the CHK1 enzyme, the substrate peptide, ATP, and the test compound at varying concentrations. The rate of product formation was monitored, and the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, was calculated.

Visualizations

The following diagrams illustrate the core chemical structure and the logical relationship of the structure-activity analysis.

Caption: Core chemical scaffold of the compared pyrazine-2-carbonitrile analogs.



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Caption: Logical flow of the structure-activity relationship analysis.

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References

- 1. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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